Product packaging for MMAD hydrochloride(Cat. No.:)

MMAD hydrochloride

Cat. No.: B10862331
M. Wt: 807.5 g/mol
InChI Key: SGRTVTGXHFCGLI-HASFPJDJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Monomethylauristatin D Hydrochloride in the Landscape of Bioactive Compounds

MMAD hydrochloride belongs to a class of potent antineoplastic agents known as auristatins, which are synthetic analogues of the natural marine product dolastatin 10. biochempeg.com Dolastatin 10 was first isolated from the sea hare Dolabella auricularia and demonstrated powerful activity against tumor cells by inhibiting microtubule assembly. biochempeg.com The auristatins, including MMAD, are linear peptides that retain and often enhance the cytotoxic potency of their natural predecessor. medchemexpress.com

These compounds are characterized by their exceptional potency, often exhibiting cytotoxic effects at nanomolar or picomolar concentrations, which makes them too toxic for use as standalone systemic drugs. biochempeg.com However, this high potency is a key attribute for their application as payloads in targeted drug delivery systems. MMAD is specifically recognized as a potent tubulin inhibitor. medchemexpress.comtargetmol.com Its chemical structure is optimized for high cytotoxicity, disrupting essential cellular machinery and leading to programmed cell death, or apoptosis. axispharm.com

Below is a table detailing the key chemical properties of Monomethylauristatin D.

PropertyValue
Synonyms MMAD, Monomethyl Dolastatin 10, Demethyldolastatin 10
Molecular Formula C41H66N6O6S
Molecular Weight 771.06 g/mol
Chemical Class Auristatin, Peptide
Mechanism of Action Tubulin Polymerization Inhibitor

This data is compiled from multiple sources. targetmol.comaxispharm.com

Historical Perspective on Tubulin-Targeting Agents in Therapeutic Research

The targeting of microtubules, dynamic polymers of α- and β-tubulin subunits, has been a cornerstone of cancer chemotherapy for over six decades. onclive.com These cytoskeletal structures are fundamental to a variety of cellular processes, most critically to the formation of the mitotic spindle during cell division. tandfonline.comwikipedia.org Disruption of microtubule dynamics triggers a mitotic checkpoint, leading to cell cycle arrest and ultimately apoptosis, making tubulin an attractive target for anticancer drug development. nih.gov

The history of tubulin-targeting agents began in the late 1950s with the discovery of the vinca (B1221190) alkaloids, such as vincristine (B1662923) and vinblastine (B1199706), derived from the Madagascar periwinkle. onclive.comwikipedia.org These agents prevent the assembly of microtubules. wikipedia.org This class was followed by the taxanes, exemplified by paclitaxel, which was discovered in the 1960s from the bark of the Pacific yew tree. nih.gov In contrast to the vinca alkaloids, taxanes work by stabilizing microtubules, preventing their disassembly and thereby causing mitotic arrest. wikipedia.org

The auristatins represent a more recent and significantly more potent class of tubulin inhibitors. rsc.org They, like the vinca alkaloids, function by inhibiting tubulin polymerization. rsc.orgwikipedia.org The development of synthetic analogues like MMAD and its relatives, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), provided compounds with sub-nanomolar potency, far exceeding that of earlier agents. biochempeg.comwikipedia.org This exceptional potency, however, also meant high systemic toxicity, which initially limited their therapeutic potential until the advent of targeted delivery systems.

Significance of Monomethylauristatin D Hydrochloride as a Toxin Payload in Advanced Therapeutic Modalities

The primary significance of this compound in modern medicine lies in its role as a cytotoxic "payload" in Antibody-Drug Conjugates (ADCs). medchemexpress.comcreative-biolabs.com ADCs are a class of targeted therapies designed to deliver highly potent drugs directly to cancer cells while minimizing exposure to healthy tissues. biochempeg.com This "magic bullet" concept involves three components: a monoclonal antibody that selectively binds to an antigen overexpressed on tumor cells, a highly potent cytotoxic agent like MMAD, and a chemical linker that connects the two. biochempeg.com

The extreme potency of auristatins like MMAD is a critical requirement for ADC payloads, as the amount of drug delivered to a tumor cell is limited by the number of target antigens on its surface. rsc.org Upon binding to the target cell, the ADC is internalized, and the linker is cleaved by lysosomal enzymes, releasing the active MMAD payload inside the cell. rsc.orgwikipedia.org Once released, MMAD potently binds to tubulin, disrupts the microtubule network, induces cell cycle arrest, and triggers apoptosis. medchemexpress.comnih.gov

The use of MMAD and other auristatins in ADCs has been a validated and successful strategy. acs.org For example, auristatin derivatives like MMAE are key components in FDA-approved ADCs. jst.go.jpnih.gov Research has shown that site-specific conjugation of auristatins to antibodies can lead to more homogeneous ADC products with improved pharmacokinetic properties and a better therapeutic index compared to traditional conjugation methods. medchemexpress.comresearchgate.net The development of hydrophilic derivatives and novel linkers continues to refine this technology, aiming to enhance efficacy and enable ADCs with higher drug-to-antibody ratios without compromising stability. jst.go.jpmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H67ClN6O6S B10862331 MMAD hydrochloride

Properties

Molecular Formula

C41H67ClN6O6S

Molecular Weight

807.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(3R,5S)-3-methoxy-1-[(2S)-2-[1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide;hydrochloride

InChI

InChI=1S/C41H66N6O6S.ClH/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29;/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50);1H/t27-,28?,30-,31-,32+,34-,35-,36?,37?;/m0./s1

InChI Key

SGRTVTGXHFCGLI-HASFPJDJSA-N

Isomeric SMILES

CC[C@H](C)C([C@@H](CC(=O)N1CCC[C@H]1C(C(C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC.Cl

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Monomethylauristatin D Hydrochloride

Strategies for Monomethylauristatin D Backbone Synthesis

The synthesis of the MMAD backbone is a complex undertaking, typically achieved through multi-step solid-phase or solution-phase peptide synthesis. Auristatins, including MMAD, are highly potent cytotoxic agents that require careful handling and precise chemical strategies for their construction. researchgate.netjst.go.jp The core structure is a pentapeptide analog, and its synthesis involves the sequential coupling of its constituent amino acid and other synthetic building blocks.

Modifications to the MMAD backbone are an active area of research to improve properties such as potency, hydrophilicity, and stability. jst.go.jp Structure-activity relationship (SAR) studies have explored modifications at various positions. For instance, research into analogs of the related Monomethylauristatin F (MMAF) has involved substituting the valine residue at the P1 position with other natural or unnatural amino acids and introducing triazole groups at the P5 side chain to enhance cytotoxicity and tubulin inhibition. nih.gov While much of the literature focuses on the terminal subunits (P1 and P5), modifications to the central P2-P3-P4 subunits are also being investigated to modulate the activity and hydrophilic character of the molecule. jst.go.jpjst.go.jp These synthetic strategies aim to generate novel auristatin derivatives with improved therapeutic profiles. jst.go.jp

Development of Linker Chemistries for Antibody-Drug Conjugate (ADC) Integration

The linker is a critical component of an ADC, connecting the cytotoxic payload (MMAD) to the monoclonal antibody. An ideal linker must be stable in systemic circulation to prevent premature release of the drug, but efficiently release the payload upon reaching the target tumor cell. nih.govnih.gov Linker technology has evolved significantly to improve ADC stability, pharmacokinetic properties, and therapeutic index. biopharminternational.com Linkers can be broadly categorized as cleavable or non-cleavable.

Cleavable linkers are designed to be broken by specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of specific enzymes. nih.gov Non-cleavable linkers, conversely, release the drug only after the complete degradation of the antibody backbone within the lysosome. researchgate.netnih.gov The choice of linker chemistry is paramount and depends on the specific antibody, payload, and target. biopharminternational.com

Maleimidocaproyl (mc) Linker Conjugation

The Maleimidocaproyl (mc) linker is a widely used non-cleavable linker in ADC development. researchgate.netnih.gov It serves as a spacer to connect the drug to the antibody. researchgate.net The conjugation chemistry relies on the reaction between the maleimide (B117702) group of the linker and the sulfhydryl group of a cysteine residue on the antibody. nih.gov This Michael addition reaction forms a stable thioether bond.

This conjugation strategy is often used for auristatins like Monomethylauristatin F (MMAF), where the resulting ADC (e.g., cAC10-mc-MMAF) was shown to be equipotent to versions with cleavable linkers. researchgate.netresearchgate.net The drug is released as a cysteine-linker-drug adduct following the proteolytic degradation of the antibody within the lysosome of the target cell. researchgate.net This technology is particularly suited for drugs that are relatively cell-impermeable and can tolerate substitution with amino acids. researchgate.net

Linker ComponentFunctionConjugation Chemistry
Maleimido Reactive groupReacts with sulfhydryl groups on antibody cysteine residues via Michael addition.
Caproyl SpacerProvides distance between the antibody and the payload, potentially reducing steric hindrance.

Valine-Citrulline-p-aminobenzyloxycarbonyl (vc-PABA) Linker Conjugation

The Valine-Citrulline (Val-Cit or vc) dipeptide linker is the most common enzymatically cleavable linker used in ADCs. nih.goviris-biotech.de It is recognized and cleaved by cathepsin B, a lysosomal protease that is overexpressed in many tumor cells but has low activity in circulation. iris-biotech.de This specificity allows for targeted drug release inside the cancer cell.

The vc linker is typically combined with a self-immolative spacer, p-aminobenzyloxycarbonyl (PABC). researchgate.netnih.gov The complete construct often includes a Maleimidocaproyl (mc) group for antibody conjugation, resulting in a linker-drug entity like mc-vc-PABC-MMAD. researchgate.netnih.gov After the antibody directs the ADC to the target cell and it is internalized, the following steps occur:

Enzymatic Cleavage: In the lysosome, cathepsin B cleaves the amide bond between the citrulline and the PABC group. iris-biotech.de

Self-Immolation: This cleavage triggers a 1,6-elimination reaction in the PABC spacer, which spontaneously releases the unmodified, active MMAD payload. iris-biotech.de

While stable in human plasma, standard vc linkers have shown instability in mouse plasma due to hydrolysis by carboxylesterase 1C, presenting challenges for preclinical studies. nih.govnih.govresearchgate.net To address this, modified linkers such as the glutamic acid–valine–citrulline (EVCit) tripeptide have been developed, showing enhanced stability in mice while retaining susceptibility to cathepsin cleavage. nih.gov

Linker ComponentTypeFunction
Valine-Citrulline (vc) DipeptideCathepsin B substrate; provides cleavage site. iris-biotech.de
p-aminobenzyloxycarbonyl (PABC) Self-immolative spacerSpontaneously releases the payload after the vc unit is cleaved. researchgate.netiris-biotech.de

Oxime-Ligation Conjugation Processes for ADC Formation

Oxime ligation is a chemoselective method used to form stable and homogeneous ADCs. researchgate.net This approach offers precise control over the drug-to-antibody ratio (DAR) and the site of conjugation, which is a limitation of traditional cysteine-based conjugation. rsc.orgnih.gov The reaction involves the condensation of an aminooxy-functionalized drug-linker with a carbonyl group (an aldehyde or ketone) introduced onto the antibody. nih.gov

There are several strategies to introduce the required carbonyl group onto the antibody:

Genetic Engineering: A non-natural amino acid containing a ketone group, such as p-acetylphenylalanine (pAcPhe), can be incorporated into the antibody sequence at a specific site. mdpi.com The ketone then serves as a handle for conjugation with an aminooxy-functionalized MMAD linker. mdpi.com

Glycan Oxidation: The carbohydrate chains (glycans) naturally present on antibodies can be mildly oxidized with sodium periodate (B1199274) to generate aldehyde groups. nih.gov These aldehydes can then be reacted with an aminooxy-MMAE or MMAD derivative to form the ADC. mdpi.comnih.gov

This method has been successfully used to conjugate trastuzumab with auristatins, resulting in ADCs with well-defined stoichiometry and preserved antigen-binding affinity. rsc.orgmdpi.comnih.gov

Synthesis of Deuterated Analogs for Advanced Research Applications

Deuterium-labeled analogs of pharmaceutical compounds are valuable tools in advanced research, particularly for pharmacokinetic studies. researchgate.net Replacing hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, can alter the metabolic profile of a molecule without significantly changing its shape or biological activity. researchgate.net This is known as the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is broken more slowly by metabolic enzymes than a carbon-hydrogen (C-H) bond.

The synthesis of deuterated MMAD analogs involves using deuterated starting materials or reagents in the synthetic process. researchgate.netornl.gov For example, deuterated aldehydes or formamides can be used in multicomponent reactions to introduce deuterium at specific "soft spots" in the molecule that are prone to metabolic degradation. researchgate.net These deuterated analogs can be used to:

Investigate the metabolic fate of MMAD.

Improve metabolic stability and prolong the half-life of the compound for research purposes. researchgate.net

Serve as internal standards for quantitative mass spectrometry analysis.

The development of novel deuterated reagents and synthetic methods allows for the late-stage modification of complex molecules like MMAD, facilitating the creation of these advanced research tools. rsc.org

Purification Techniques for Monomethylauristatin D Hydrochloride and its Derivatives

The purification of MMAD hydrochloride and its subsequent ADC derivatives is essential to ensure homogeneity, potency, and safety. Due to the complexity and potential heterogeneity of ADCs, a combination of chromatographic techniques is often employed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purification.

Reversed-Phase HPLC (RP-HPLC): This technique is widely used for purifying the synthesized MMAD payload and its linker-drug conjugates. nih.gov It separates molecules based on their hydrophobicity.

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method for characterizing and purifying ADCs. It separates different ADC species based on the number of conjugated drug-linkers (i.e., by DAR). It is a non-denaturing technique that preserves the protein's structure.

Other Techniques:

Size Exclusion Chromatography (SEC): Used to separate ADCs from aggregates or unconjugated antibodies based on molecular size.

Micellar Electrokinetic Chromatography (MEKC): This technique can be used to assess the hydrophobicity of MMAD and its derivatives, which is an important parameter affecting ADC properties. mdpi.com For instance, studies have used MEKC to compare the hydrophobicity of MMAE and more hydrophilic derivatives, correlating these properties with their cytotoxic activity. mdpi.com

After conjugation, unconjugated drug-linkers are typically removed using methods like tangential flow filtration or centrifugation through molecular weight cut-off filters. mdpi.com The final purified product is rigorously analyzed to confirm its identity, purity, and DAR.

TechniquePrinciple of SeparationPrimary Application
Reversed-Phase HPLC (RP-HPLC) HydrophobicityPurification of MMAD and drug-linker constructs. nih.gov
Hydrophobic Interaction Chromatography (HIC) Hydrophobicity (non-denaturing)Separation of ADC species by DAR.
Size Exclusion Chromatography (SEC) Molecular SizeRemoval of aggregates and unconjugated antibody.
Micellar Electrokinetic Chromatography (MEKC) Hydrophobicity and ChargeCharacterization of the hydrophobic properties of MMAD derivatives. mdpi.com

Molecular and Cellular Pharmacodynamics of Monomethylauristatin D Hydrochloride

Elucidation of Tubulin Binding Mechanisms

Monomethylauristatin D (MMAD) and its close analog Monomethylauristatin E (MMAE) are potent antimitotic agents that exert their effects by targeting tubulin, the primary structural component of microtubules researchgate.netnih.govmedchemexpress.com. These compounds bind to a specific site on the β-tubulin subunit within the αβ-tubulin heterodimer, often referred to as the "peptide site" researchgate.netnih.gov. The mechanism of action involves the inhibition of tubulin polymerization, a critical process for the formation and maintenance of functional microtubules researchgate.netnih.govmedchemexpress.com. This inhibition is achieved through the induction of curved aggregates and the interference with nucleotide exchange, thereby disrupting the dynamic equilibrium of microtubule assembly researchgate.netnih.gov. While specific binding affinity (K_D) data for MMAD hydrochloride is not extensively documented in the provided literature, MMAE has demonstrated a binding affinity of approximately 291 nM to free tubulin researchgate.net. The interaction of MMAD with tubulin destabilizes the microtubule cytoskeleton, a process essential for various cellular functions, including cell division and intracellular transport nih.govresearchgate.net.

Induction of Cytotoxic Activity in Diverse Cell Lines

Assessment of In Vitro Cytotoxicity in Cancer Cell Models

This compound and related auristatins are recognized for their exceptionally potent in vitro cytotoxic activity against a broad spectrum of cancer cell lines researchgate.netmedchemexpress.commedchemexpress.comnih.govresearchgate.net. These compounds exert their cytotoxic effects at very low concentrations, typically in the nanomolar range nih.govashpublications.orgnih.govadcreview.com. For instance, MMAE has demonstrated IC50 values in the low nanomolar range, with some studies reporting values around 2 nM in specific cancer cell lines nih.gov. A related compound, (±)-3•HCl, which shares structural similarities and mechanism of action with MMAD, showed an IC50 of 17.0 ± 0.7 nM in the MDA-MB-435 cell line nih.gov. Due to this high potency, MMAD is frequently employed as a cytotoxic payload in antibody-drug conjugates (ADCs), enabling targeted delivery to cancer cells while minimizing systemic exposure medchemexpress.commedchemexpress.comadcreview.com.

Comparative Analysis with Established Tubulin Inhibitors

Auristatins, including MMAD, are classified as microtubule-targeting agents (MTAs) that primarily inhibit microtubule polymerization nih.govmedchemexpress.comresearchgate.net. This mechanism distinguishes them from MTAs that stabilize microtubules, such as taxanes nih.govresearchgate.net. In terms of potency, auristatins are considerably more effective than many conventional chemotherapeutic agents. MMAE, for example, is reported to be 100 to 1000 times more potent than doxorubicin (B1662922) adcreview.com. Comparative studies involving compounds structurally related to MMAD have shown a close correlation in their mechanism and potency with established vinca (B1221190) alkaloids, such as vincristine (B1662923) sulfate (B86663) and vinblastine (B1199706) sulfate nih.gov.

Cell Cycle Arrest and Apoptotic Pathways Induction via Microtubule Disruption

The profound disruption of microtubule dynamics by this compound triggers a cascade of events leading to cell cycle arrest and ultimately, apoptosis medchemexpress.comresearchgate.netnih.govresearchgate.netmdpi.commdpi.com. Specifically, MMAD causes cells to arrest in the G2/M phase of the cell cycle, which is the phase of mitosis nih.govresearchgate.netmdpi.commdpi.combiorxiv.org. This mitotic arrest is a critical prerequisite for the induction of programmed cell death medchemexpress.comresearchgate.netresearchgate.net. Consequently, MMAD and related auristatins are potent inducers of apoptosis in cancer cells medchemexpress.comashpublications.orgnih.govresearchgate.netmdpi.commdpi.com. The induction of apoptosis is typically mediated through caspase-dependent pathways, involving the activation of key executioner caspases nih.govbiorxiv.orgpromega.commdpi.comqiagen.commdpi.com. For instance, increased expression of cleaved PARP, a well-established marker of caspase-dependent apoptosis, has been observed following treatment with MMAE nih.gov. While the primary mechanism of MMAD is microtubule disruption leading to mitotic catastrophe, other pathways contributing to apoptosis, such as mitochondrial dysfunction or endoplasmic reticulum (ER) stress, are recognized mechanisms for cytotoxic agents and may also play a role mdpi.commdpi.com.

Compound List

Monomethylauristatin D Hydrochloride (this compound)

Monomethylauristatin E (MMAE)

Monomethylauristatin F (MMAF)

Auristatin E

Auristatin F

Dolastatin 10

Vinca alkaloids (e.g., Vincristine, Vinblastine)

Taxanes (e.g., Paclitaxel)

Colchicine

Maytansine

Doxorubicin

Data Tables

Table 1: Tubulin Binding Affinity of Auristatins

CompoundBinding Affinity (K_D)Reference
Monomethylauristatin E (MMAE)~291 nM researchgate.net
Monomethylauristatin D (MMAD)Not Available-

Preclinical Pharmacological Investigations of Monomethylauristatin D Hydrochloride and Its Conjugates

In Vivo Efficacy Studies in Preclinical Disease Models (e.g., Xenograft Models)

Preclinical investigations into the in vivo efficacy of Monomethyl auristatin D Hydrochloride (MMAD) and its antibody-drug conjugate (ADC) derivatives have demonstrated significant anti-tumor activity across various xenograft models. These studies highlight the critical role of payload stability, conjugation site, and target engagement in achieving therapeutic success.

One notable study examined the impact of conjugation site and payload stability on ADC efficacy using MMAD in BxPC3 mouse xenograft models plos.orgresearchgate.net. In this research, conjugates featuring MMAD with a PEG6-C2 linker were evaluated. The findings indicated that the position-dependent degradation of the MMAD payload's C-terminus in rodent plasma significantly influenced in vivo potency. Specifically, a conjugate with a "ring clipping-sensitive Site A" conjugation exhibited markedly reduced in vivo efficacy when compared to a stable "Site I" conjugation or a degradation-resistant derivative like Site A-PEG6-C2-Aur3377 plos.orgresearchgate.net. This underscores the importance of selecting appropriate conjugation sites and linker chemistries to maintain payload integrity and maximize therapeutic effect in MMAD-based ADCs.

Further investigations have explored the efficacy of MMAD-containing ADCs in models of hematological malignancies and solid tumors. For instance, Zapadcine-1, an ADC composed of an anti-DR5 antibody coupled to MMAD via a cleavable linker, demonstrated substantial anti-tumor activity in human acute leukemia xenograft models thno.org. In Jurkat E6-1 and Reh CDX models, Zapadcine-1 treatment led to the complete clearance of tumor cells at doses of 3.0 mg/kg and 9.0 mg/kg thno.org. In a lung cancer NCI-H1975 CDX model, Zapadcine-1 exhibited dose-dependent anti-tumor activity, effectively suppressing tumor growth thno.org. These results collectively illustrate the potent anti-cancer capabilities of MMAD-conjugated ADCs in relevant preclinical disease models.

Summary of In Vivo Efficacy Findings in Xenograft Models

The following table summarizes key in vivo efficacy observations for MMAD and its conjugates in preclinical xenograft models.

Preclinical ModelAntibody-Drug Conjugate (ADC) / Payload ConfigurationPayloadKey Efficacy OutcomeCitation
BxPC3 Mouse Xenograft ModelC16 Site A-PEG6-C2-MMAD conjugateMMADExhibited strongly reduced in vivo efficacy due to payload degradation. plos.orgresearchgate.net
BxPC3 Mouse Xenograft ModelC16 Site I-PEG6-C2-MMAD conjugateMMADShowed improved in vivo efficacy compared to the Site A conjugate, highlighting the importance of conjugation site stability. plos.orgresearchgate.net
Jurkat E6-1 CDX ModelZapadcine-1 (anti-DR5 ADC)MMADDemonstrated complete tumor cell clearance at 3.0 mg/kg and 9.0 mg/kg doses. thno.org
Reh CDX ModelZapadcine-1 (anti-DR5 ADC)MMADShowed complete tumor cell clearance at 3.0 mg/kg and 9.0 mg/kg doses. thno.org
NCI-H1975 CDX Model (Lung Cancer)Zapadcine-1 (anti-DR5 ADC)MMADDisplayed dose-dependent anti-tumor activity, leading to the suppression of tumor growth. thno.org

Compound List:

Monomethyl auristatin D Hydrochloride (MMAD Hydrochloride)

Monomethyl auristatin D (MMAD)

Monomethyl auristatin E (MMAE)

Monomethyl auristatin F (MMAF)

Mertansine (DM1)

Maytansinoid DM4

Enfortumab vedotin (EV)

Trastuzumab emtansine (T-DM1)

Duostatin 5

Exatecan

Deruxtecan (DXd)

Zapadcine-1

C16 Site A-PEG6-C2-MMAD conjugate

C16 Site I-PEG6-C2-MMAD conjugate

Site A-PEG6-C2-Aur3377 conjugate

NCC Site F-PEG6-C2-MMAD conjugate

Anti-DR5 antibody Zaptuzumab

Anti-MSLN antibody

Anti-TF antibody

Anti-HER2 antibody Trastuzumab

Anti-CD30 antibody cAC10

Anti-MET antibody

Anti-RON antibody

Structure Activity Relationship Sar Studies of Monomethylauristatin D Hydrochloride and Its Analogs

Identification of Key Structural Determinants for Tubulin Inhibition

The potent tubulin inhibitory activity of MMAD and its analogs stems from specific structural features that facilitate high-affinity binding to the vinca (B1221190) domain on β-tubulin. researchgate.netnih.gov These auristatins are pentapeptide-like molecules, and each constituent amino acid residue plays a critical role in the interaction with tubulin. The key structural determinants for this inhibition have been elucidated through high-resolution crystal structures of tubulin in complex with related analogs like monomethylauristatin E (MMAE) and monomethylauristatin F (MMAF). nih.govplos.orgresearchgate.net

Auristatins bind at the interface between two longitudinally aligned tubulin dimers, interacting with both a β-tubulin subunit and an α-tubulin subunit of the adjacent dimer. nih.govplos.org The molecule is oriented with its positively charged N-terminus interacting with a negatively charged region of the peptide-binding site. plos.orgresearchgate.net The side chains of the internal amino acids, such as valine and dolaisoleuine (Dil), engage in hydrophobic interactions that properly orient the molecule within the binding pocket. plos.orgresearchgate.net

Specific hydrogen bonds are crucial for stabilizing the complex. For instance, in the bound state of MMAE, the carbonyl groups of the dolaisoleuine (Dil) and dolaproine (Dap) residues form hydrogen bonds with the amide nitrogens of Tyr224 and Gly225 on β-tubulin, respectively. nih.govplos.org The C-terminal portion of the molecule is also critical. In MMAE, the hydroxyl group of the norephedrine (B3415761) moiety interacts with Gln15 and coordinates a water molecule with Asn228. nih.govplos.org

A key finding from comparative studies of MMAE and MMAF is the significant influence of the C-terminal residue. The replacement of the neutral norephedrine group in MMAE with a negatively charged phenylalanine in MMAF results in a nearly five-fold increase in binding affinity to tubulin. nih.gov This enhanced affinity is attributed to an extended hydrogen bond network involving Arg278 of the M-loop on tubulin, which helps to maintain the M-loop in a conformation that is incompatible with proper microtubule formation. nih.govscispace.com

Table 1: Key Structural Interactions of Auristatin Analogs with Tubulin
Structural MoietyInteracting Tubulin Residue(s)Type of InteractionReference
N-terminal N-methyl group (MMAE)Asp179 (T5 loop)Electrostatic, Water-mediated hydrogen bond plos.org
Valine and Dolaisoleuine (Dil) side chainsHydrophobic pockets on β₁ and α₂ subunitsHydrophobic plos.orgresearchgate.net
Dolaisoleuine (Dil) carbonyl groupTyr224 (amide nitrogen)Hydrogen bond nih.govplos.org
Dolaproine (Dap) carbonyl groupGly225 (amide nitrogen)Hydrogen bond nih.govplos.org
C-terminal Norephedrine (MMAE) hydroxylGln15, Asn228Hydrogen bond, Water-mediated hydrogen bond nih.govplos.org
C-terminal Phenylalanine (MMAF) carboxylateArg278 (M-loop)Water-mediated hydrogen bond nih.govresearchgate.net

Correlation of Structural Modifications with Cytotoxic Potency

Minor structural modifications to the auristatin scaffold can lead to dramatic changes in cytotoxic potency. nih.gov This correlation is often directly linked to the compound's tubulin-binding affinity and other physicochemical properties, such as hydrophobicity. mdpi.com

The modification at the C-terminus provides a clear example of this relationship. As mentioned, the substitution of MMAE's norephedrine with MMAF's phenylalanine enhances tubulin binding affinity. nih.gov This stronger interaction translates into a more than 100-fold increase in cellular cytotoxicity for membrane-permeable MMAF analogs over MMAE. nih.gov This demonstrates that even subtle changes to the periphery of the molecule can have a profound impact on its biological activity.

Hydrophilicity is another critical factor influencing cytotoxic potency. The hydrophobic nature of many auristatins like MMAE is considered suboptimal for developing ADCs with high drug-to-antibody ratios (DAR), as it can lead to aggregation and poor pharmacokinetics. mdpi.comnih.gov However, modifications that significantly increase hydrophilicity can also reduce intrinsic potency. For instance, attaching a hydrophilic glucuronic acid residue to the norephedrine moiety of MMAE resulted in a significant decrease in its cytotoxic activity. mdpi.com Conversely, the development of a pyridine-containing derivative, monomethyl auristatin PYE, demonstrated that it is possible to create more hydrophilic analogs that retain high potency. researchgate.net This highlights the delicate balance that must be achieved between optimizing physicochemical properties and maintaining the necessary interactions for potent cytotoxicity.

The cytotoxic potency of auristatins is remarkable, often exhibiting activity at nanomolar or even picomolar concentrations across various cancer cell lines. researchgate.net For example, MMAE has been shown to inhibit the growth of SKBR3 and HEK293 cells with IC50 values of 3.27 nM and 4.24 nM, respectively. researchgate.net

Table 2: Cytotoxicity of Auristatin Analogs
CompoundModificationCell LineIC₅₀ (nM)Effect on PotencyReference
MMAEC-terminal NorephedrineSKBR33.27 ± 0.42Baseline researchgate.net
MMAEC-terminal NorephedrineHEK2934.24 ± 0.37Baseline researchgate.net
MMAF AnalogC-terminal Phenylalanine-->100-fold increase vs. MMAE nih.gov
MMAE-glucuronide (Compound 1)Hydrophilic modification at Norephedrine--Significant decrease vs. MMAE mdpi.com

SAR in the Context of Linker Attachment and Cleavage in ADCs

Linkers are broadly categorized as non-cleavable or cleavable. ccspublishing.org.cn Cleavable linkers, which are more common, are designed to be sensitive to the tumor microenvironment or the intracellular environment of cancer cells. cam.ac.ukccspublishing.org.cn Protease-sensitive linkers, such as those containing a valine-citrulline (Val-Cit) dipeptide sequence, are widely used with auristatin payloads. nih.govmedchemexpress.com This linker is designed to be cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells, ensuring targeted drug release following ADC internalization. nih.govnih.gov

The stability of the connection between the linker and the antibody is also crucial. Thioether bonds formed with maleimide (B117702) groups have been commonly used, but they can be susceptible to a retro-Michael reaction, leading to premature drug release. researchgate.net Research has shown that replacing the standard maleimidocaproyl (mc) spacer with a bromoacetamidecaproyl (bac) spacer can increase the plasma stability of the resulting ADC. researchgate.net In a study comparing mc- and bac-linked MMAF conjugates, the more stable bac linker resulted in 25% higher intratumoral drug exposure over a 7-day period. researchgate.net

Computational Chemistry Approaches in SAR Elucidation and Prediction

Computational chemistry provides powerful tools for elucidating the SAR of tubulin inhibitors and for predicting the activity of novel analogs, thereby accelerating the drug design process. monash.eduresearchgate.net Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are instrumental in this field. nih.govnih.gov

Molecular docking studies can predict the preferred binding mode of auristatin analogs within the tubulin binding site. nih.govresearchgate.net These simulations help to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govajmb.org By comparing the docked poses of different analogs, researchers can rationalize observed differences in binding affinity and cytotoxic potency. frontiersin.org

Quantum chemical modeling has also been applied to understand the intrinsic properties of auristatins. For example, these molecules can exist as a mixture of two conformers (cis and trans), with only the trans-isomer being biologically active. nih.gov High-level quantum chemical calculations have been used to predict that simple structural modifications, such as halogenation, could shift the conformational equilibrium almost completely toward the active trans-conformation, thereby enhancing the potency of the drug. nih.gov

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can be used to predict the potency of newly designed, unsynthesized compounds, helping to prioritize which analogs to pursue experimentally. nih.govnih.gov By combining these various in silico approaches, scientists can gain a deeper understanding of the complex SAR of MMAD and its analogs, leading to the rational design of next-generation ADC payloads with improved therapeutic indices. nih.govfrontiersin.org

Advanced Analytical Methodologies for Monomethylauristatin D Hydrochloride Research

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of pharmaceutical compounds. For MMAD hydrochloride, HPLC methods are developed to ensure specificity, accuracy, precision, and robustness, particularly when analyzing the pure compound or its presence within complex matrices.

Method development typically involves optimizing parameters such as the stationary phase (e.g., C18 columns), mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers, often acidified with formic acid), flow rate, column temperature, and detection wavelength. Validation of these methods, following established guidelines such as those from the International Council for Harmonisation (ICH), is crucial. Key validation parameters include linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Studies on closely related auristatin payloads, such as Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), demonstrate typical HPLC approaches. For instance, a stability-indicating RP-HPLC method for MMAF utilized a Kinetex XB-C18 column with a mobile phase gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid, with detection at specific wavelengths researchgate.netmdpi.com. Similarly, methods for other hydrochloride compounds often employ C18 columns and mobile phases consisting of acetonitrile and buffer solutions, with detection typically in the UV-Vis range nih.govscirp.orgresearchgate.netresearchgate.netbiotech-asia.org.

Table 1: Representative HPLC Method Parameters for Auristatin Payloads

ParameterExample Value (MMAE/MMAF)Significance
Column Type C18 (e.g., Kinetex XB-C18, Phenomenex C18)Commonly used for reversed-phase separation of moderately polar compounds.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidEluent composition critical for retention and separation.
Flow Rate 0.3-1.0 mL/minAffects separation efficiency and analysis time.
Detection Wavelength ~229 nm, ~254 nm (depending on chromophore)Specific wavelength for UV-Vis detection of the analyte.
Calibration Range 0.04-100 nM or 1.01-2,200 ng/mL (for MMAE/MMAF)The range over which the method demonstrates linear response.
Accuracy Typically within ±15% (±25% at LLOQ)Measures how close the measured value is to the true value.
Precision (RSD) Typically <15% (<25% at LLOQ)Measures the reproducibility of measurements.
LLOQ ~0.04 nM or ~1 ng/mL (for MMAE/MMAF)The lowest concentration that can be reliably quantified with acceptable accuracy and precision.

Mass Spectrometry (MS) Applications for Characterization and Quantification

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is indispensable for the structural elucidation and precise quantification of this compound. This technique provides information about the molecular weight and fragmentation patterns, aiding in compound identification and purity assessment.

For quantification, LC-MS/MS methods, particularly those employing tandem mass spectrometry (e.g., quadrupole-time-of-flight, Q-TOF), offer high sensitivity and selectivity. These methods allow for the detection and measurement of this compound even at very low concentrations in complex biological samples. Electrospray ionization (ESI) is a common ionization technique used for such analyses google.com.

Method development in LC-MS/MS involves optimizing ionization parameters, collision energies, and selecting appropriate precursor and product ions for Multiple Reaction Monitoring (MRM) or similar targeted acquisition modes. Calibration curves are typically generated using quadratic regression, with validated ranges often extending from low nanomolar to micromolar concentrations for auristatin payloads researchgate.netmdpi.comresearchgate.netnih.gov. For example, MMAE and MMAF have demonstrated linear response ranges from 0.04-100 nM and 3.02-2200 ng/mL, respectively, in biological matrices researchgate.netmdpi.comresearchgate.net.

Table 2: Representative LC-MS/MS Parameters for Auristatin Payloads

ParameterExample Value (MMAE/MMAF)Significance
Ionization Technique Electrospray Ionization (ESI)Efficient ionization of polar molecules for MS analysis.
Mass Analyzer Q-TOF (Quadrupole-Time-of-Flight)Provides high resolution and accurate mass measurements for characterization and sensitive quantification.
Quantification Mode MRM (Multiple Reaction Monitoring) or HRMSTargeted detection of specific precursor-product ion transitions for high selectivity and sensitivity.
Calibration Curve Fit Quadratic regression (e.g., weighted 1/concentration²)Mathematical model used to relate analyte concentration to detector response.
Quantification Range 0.04-100 nM (MMAE/MMAF) or 1.01-2,200 ng/mL (MMAE)The concentration range over which the assay is linear and reliable.
Accuracy Within ±15% (±25% at LLOQ)Closeness of measured values to true values.
Precision (RSD) <15% (<25% at LLOQ)Reproducibility of measurements.
Recovery >90% (for some payloads)Efficiency of analyte extraction from the sample matrix.
Matrix Effects Assessment Evaluated for various species (e.g., rat, mouse, human)Assesses the impact of co-eluting matrix components on analyte ionization.

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are fundamental for confirming the chemical structure and identity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the molecule's atomic arrangement, functional groups, and electronic transitions.

NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the number and types of hydrogen and carbon atoms, their connectivity, and their electronic environments. Characteristic chemical shifts and coupling patterns are diagnostic for specific functional groups and structural motifs within this compound. For example, carbonyl carbons typically resonate around 170-180 ppm in ¹³C NMR, while aliphatic carbons appear at higher field scribd.com.

IR Spectroscopy: IR spectroscopy identifies functional groups by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. Key functional groups in auristatins, such as carbonyls (C=O) and ester linkages, exhibit characteristic absorption bands in the mid-IR region (e.g., carbonyl stretching around 1740 cm⁻¹, ester C-O stretches between 1000-1300 cm⁻¹) scribd.com.

UV-Vis Spectroscopy: UV-Vis spectroscopy detects electronic transitions within the molecule, providing information about conjugated systems and chromophores. The absorption maxima (λmax) and extinction coefficients can be used for compound identification and quantification, particularly in HPLC detection.

These techniques are essential for verifying the synthesized this compound and ensuring its structural integrity.

Bioanalytical Methods for In Vitro and In Vivo Sample Analysis

The analysis of this compound in biological matrices, such as plasma, serum, or cell lysates, is critical for pharmacokinetic (PK) and metabolism studies. Bioanalytical methods are designed to be highly sensitive and selective to accurately quantify the drug at low concentrations and differentiate it from endogenous components and potential metabolites.

LC-MS/MS is the predominant technique for bioanalysis due to its sensitivity and specificity researchgate.netmdpi.comresearchgate.netnih.govnih.gov. Sample preparation is a crucial step, often involving protein precipitation (e.g., using acetonitrile or methanol/ethanol mixtures) or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte researchgate.netnih.gov.

Method validation for bioanalysis includes assessing linearity over a relevant concentration range, accuracy, precision, selectivity (ensuring no interference from matrix components), recovery, and stability of the analyte in the biological matrix under various storage and handling conditions (e.g., short-term, long-term, freeze-thaw cycles) researchgate.netmdpi.comnih.gov. For auristatin payloads, stability has been demonstrated under multiple conditions, supporting their reliable analysis in biological samples researchgate.netmdpi.comnih.gov. Furthermore, assessing matrix effects is vital to ensure consistent ionization efficiency of the analyte in the presence of biological components mdpi.com.

Table 3: Key Considerations in Bioanalytical Method Development for this compound

AspectDescriptionSignificance
Sample Matrix Plasma, serum, cell lysates, tissue homogenatesThe biological environment in which the analyte is present.
Sample Preparation Protein Precipitation (e.g., ACN, MeOH/EtOH), Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)Essential for removing interfering substances and concentrating the analyte to achieve required sensitivity.
Separation Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Provides chromatographic separation prior to MS detection.
Detection Method Tandem Mass Spectrometry (MS/MS)Offers high sensitivity and selectivity for target analyte quantification.
Quantification Internal Standards (IS), Calibration Curves, Quality Control (QC) SamplesEnsures accurate and reliable measurement of analyte concentrations.
Validation Parameters Linearity, Accuracy, Precision, Selectivity, LOD, LOQ, Stability, Matrix EffectRigorous testing to ensure the method is fit for purpose and provides reliable data for PK and metabolism studies.
Stability Short-term, long-term, freeze-thaw, bench-top, post-preparativeConfirms the analyte remains stable in the matrix throughout the analytical process.

Emerging Research Avenues and Future Directions

Novel Conjugation Strategies for Enhanced Therapeutic Index and Targeted Delivery

The therapeutic index of an ADC is critically dependent on the stability of the linker, the drug-to-antibody ratio (DAR), and the specificity of conjugation. Research has moved towards creating more homogeneous and stable ADCs to improve safety and efficacy.

Site-Specific Conjugation: Traditional conjugation methods often result in a heterogeneous mixture of ADCs with varying DARs, which can lead to unpredictable pharmacokinetics and toxicity. Site-specific conjugation techniques aim to produce a uniform ADC product. One such method involves the use of microbial transglutaminase, an enzyme that creates a stable bond between an engineered glutamine residue on the antibody and a primary amine on the drug linker. nih.gov This technique has been used to attach an amine-containing MMAD derivative (AcLys-VC-MMAD) to an anti-M1S1 antibody, resulting in a homogeneous conjugate with a DAR of approximately 2.0. nih.gov Another approach is the use of engineered cysteine residues at specific sites on the antibody, which allows for controlled conjugation of a linker-payload combination. This was employed in the development of the anti-HER2 ADC, PF-06804103, which incorporates an MMAD payload (referred to as Aur0101 in the study) and achieves a homogenous DAR of 4. nih.govnih.gov

Linker Technology: The linker connecting MMAD to the antibody is crucial for its stability in circulation and efficient release within the tumor cell. Cleavable linkers, such as the valine-citrulline (VC) linker, are designed to be stable in the bloodstream but are cleaved by lysosomal enzymes like cathepsin B, which are often overexpressed in the tumor microenvironment. adcreview.com The maleimidocaproyl-valine-citrulline-p-aminobenzyl carbamyl (MC-VC-PABC) linker is a widely used system that, upon cleavage of the VC dipeptide, undergoes self-immolation to release the active MMAD payload. nih.gov The development of PF-06804103 utilized a cleavable linker specifically to optimize payload release and enhance antitumor efficacy. nih.govresearchgate.net

Conjugation StrategyKey FeatureExample Compound/SystemIntended Benefit
Enzymatic Conjugation Uses microbial transglutaminase to link engineered glutamine on the antibody to an amine-containing drug. nih.govAcLys-VC-MMADProduces a homogeneous ADC with a precise drug-to-antibody ratio (DAR ~2.0). nih.gov
Engineered Cysteines Introduces cysteine residues at specific locations on the antibody for controlled conjugation. nih.govresearchgate.netPF-06804103 (anti-HER2 ADC)Generates a homogeneous product with a higher DAR of 4, overcoming safety liabilities of conventional methods. nih.govresearchgate.net
Hydrophilic Payloads Modifies the auristatin payload to increase its water solubility. researchgate.netadcreview.comMonomethyl auristatin β-D-glucuronide (MMAU)Reduces aggregation, improves stability and pharmacokinetics, and allows for higher DARs. adcreview.com
Cleavable Linkers Employs linkers like valine-citrulline (VC) that are selectively cleaved by lysosomal enzymes. adcreview.comMC-VC-PABC-MMADEnsures stability in circulation and promotes efficient payload release inside the target tumor cell. nih.gov

Exploration of Alternative Biological Targets Beyond Tubulin

The primary and well-established biological target of the auristatin family of peptides, including MMAD, is tubulin. nih.govmdpi.com Auristatins function as potent antimitotic agents by inhibiting the polymerization of tubulin into microtubules. mdpi.com This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis, or programmed cell death. aacrjournals.orgnih.gov

The cytotoxic mechanism is directly linked to this interaction with tubulin. For instance, the ADC PF-06804103 exerts its primary effect through the targeted delivery of its anti-microtubule auristatin payload. nih.gov While ADCs have a secondary mechanism of action related to the antibody component (e.g., inhibition of signaling pathways like HER2), the payload's activity is focused on microtubule disruption. nih.gov The current body of research literature does not indicate significant exploration into alternative or secondary biological targets for the MMAD payload itself. The research remains heavily focused on its potent activity as a tubulin polymerization inhibitor, which is the cornerstone of its anticancer efficacy.

Integration with Multi-Omics Approaches in Preclinical Research (e.g., Proteomics, Metabolomics for understanding effects)

While specific multi-omics studies on MMAD hydrochloride are not extensively detailed in the available literature, the application of these technologies is a critical emerging direction in drug development for understanding the complex biological responses to potent cytotoxins. astrazeneca.com Multi-omics approaches, which combine datasets from genomics, proteomics, and metabolomics, provide a comprehensive view of cellular responses to drug treatment. astrazeneca.com

Proteomics: Proteomics, the large-scale study of proteins, can be instrumental in understanding the mechanisms of action and resistance for ADC payloads. wustl.edumdpi.com In preclinical research for similar agents, proteomics has been used to identify protein expression changes that confer resistance. For example, in cells that developed resistance to a trastuzumab-maytansinoid ADC, proteomic analysis revealed alterations in various cellular pathways, including the upregulation of the drug transporter ABCC1. adcreview.com A comprehensive proteomics study on cancer cells treated with a cytotoxic agent can identify differentially expressed proteins, revealing which cellular pathways (such as oxidative phosphorylation or spliceosome function) are impacted by the drug. nih.gov This approach could be used to elucidate the full spectrum of cellular effects of MMAD beyond tubulin disruption and identify potential biomarkers of response or non-response.

Metabolomics: Metabolomics involves the study of small molecule metabolites in cells and tissues and can provide a real-time snapshot of cellular physiology. nih.gov Untargeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) allows for the simultaneous measurement of thousands of metabolites to create a global metabolic profile. mdpi.com This can reveal how a drug alters cellular metabolism and identify the specific pathways that are dysregulated. mdpi.commdpi.com For other anticancer drugs, metabolomics has been used to identify changes in key pathways like glycerophospholipid and sphingolipid metabolism. mdpi.com Applying metabolomics to MMAD-treated cells could uncover novel mechanisms of cytotoxicity and identify metabolic vulnerabilities that could be exploited in combination therapies. Furthermore, metabolomics-based approaches are being developed to rapidly identify drug metabolites, which is crucial for understanding the complete disposition and activity of a compound in a biological system. nih.gov

Development of Resistance Mechanisms Studies for Monomethylauristatin D Hydrochloride

The development of resistance is a significant challenge for nearly all cancer therapies, including ADCs. aacrjournals.org While studies focusing exclusively on resistance to MMAD are limited, research on the closely related payload MMAE and other ADCs provides a robust framework for understanding potential resistance mechanisms. These can be broadly categorized based on the different components and processes involved in ADC activity. nih.govomnihealthpractice.com

Antigen-Related Resistance: A primary mechanism of resistance involves the target antigen on the cancer cell surface. Tumor cells can evade ADC therapy by downregulating the expression of the target antigen, which reduces the amount of ADC that can bind to and enter the cell. aacrjournals.orgaacrjournals.org

Impaired ADC Processing and Payload Release: Once internalized, the ADC must be trafficked to the lysosome, where the linker is cleaved to release the cytotoxic payload. omnihealthpractice.com Resistance can arise from impaired lysosomal function or reduced activity of the proteolytic enzymes responsible for linker cleavage, preventing the liberation of active MMAD. aacrjournals.orgnih.gov

Increased Drug Efflux: A common mechanism of multidrug resistance is the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) or MRP1, which function as drug efflux pumps. aacrjournals.org These transporters can actively pump the released MMAD out of the cytoplasm, preventing it from reaching its tubulin target and accumulating to cytotoxic concentrations. aacrjournals.orgomnihealthpractice.com Studies with MMAE have shown that resistant cells exhibit decreased intracellular drug accumulation, a hallmark of active drug efflux. aacrjournals.org

Alterations in the Drug Target: Although less common, resistance can also develop through mutations in the tubulin protein itself or through changes in the expression of different tubulin isotypes, which may reduce the binding affinity of MMAD. aacrjournals.org

Notably, preclinical research has shown that ADCs containing MMAD may be able to overcome certain types of resistance. The MMAD-based ADC PF-06804103 was shown to be effective in tumor models that had acquired resistance to ado-trastuzumab emtansine (T-DM1), a different anti-HER2 ADC. nih.govresearchgate.netpyxisoncology.com This suggests that changing the payload and linker system can circumvent specific resistance mechanisms developed against another ADC.

Resistance Mechanism CategorySpecific MechanismConsequence
Antigen-Related Downregulation or loss of surface antigen expression. aacrjournals.orgaacrjournals.orgReduced binding of the ADC to the tumor cell, leading to decreased internalization.
ADC Processing Impaired lysosomal function or reduced enzymatic activity. aacrjournals.orgnih.govInefficient cleavage of the linker and failure to release the active MMAD payload inside the cell.
Payload-Related Upregulation of drug efflux pumps (e.g., MDR1, MRP1). aacrjournals.orgomnihealthpractice.comActive removal of MMAD from the cytoplasm, preventing it from reaching its tubulin target.
Target-Related Mutations in the tubulin protein or changes in tubulin isotype expression. aacrjournals.orgReduced binding affinity of MMAD to its molecular target, diminishing its cytotoxic effect.
Signaling Pathways Activation of pro-survival signaling pathways (e.g., PI3K/AKT/mTOR). nih.govBypassing of the apoptotic signals induced by the cytotoxic payload.

Q & A

Q. What safety protocols are essential for handling MMAD hydrochloride in laboratory settings?

  • Methodological Answer : Researchers must adhere to OSHA HCS standards, including:
  • Use of personal protective equipment (PPE): lab coats, nitrile gloves, and safety goggles.
  • Conducting experiments in fume hoods to avoid inhalation of dust or vapors.
  • Immediate decontamination of spills using approved neutralizing agents.
  • Mandatory training on emergency procedures (e.g., eye exposure protocols) and access to Safety Data Sheets (SDS) .
  • Documentation of training and approval from the Principal Investigator (PI) before handling .

Q. How should this compound solutions be prepared and standardized for experimental reproducibility?

  • Methodological Answer : Follow ASTM E200-23 guidelines for standard solution preparation:
  • Use high-purity solvents (e.g., HPLC-grade water) and calibrated volumetric glassware.
  • Standardize solutions via spectrophotometric titration or mass spectrometry to confirm concentration.
  • Store aliquots at -20°C in amber vials to prevent photodegradation and hydrolysis.
  • Validate stability under experimental conditions (e.g., pH, temperature) using accelerated degradation studies .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer :
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize ion source parameters (e.g., ESI+ mode) and use deuterated analogs (e.g., D8-MMAD) as internal standards to correct for matrix effects .
  • Cytotoxicity Assays : Employ CellTiter-Glo® luminescence assays to measure IC50 values, ensuring cell line-specific controls (e.g., HEK293 vs. cancer lines) to account for variability .

Advanced Research Questions

Q. How can this compound be effectively integrated into antibody-drug conjugate (ADC) design?

  • Methodological Answer : Key considerations include:
  • Linker Stability : Use protease-cleavable linkers (e.g., Val-Cit-PABC) to ensure payload release in target cells. Validate linker stability via HPLC under physiological pH .
  • Drug-Antibody Ratio (DAR) : Quantify DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. Aim for DAR 3–4 to balance efficacy and toxicity .
  • In Vivo Efficacy : Conduct xenograft studies with ADC doses calibrated to MMAD’s pharmacokinetic (PK) profile, monitoring tumor volume and systemic toxicity .

Q. How should researchers address contradictions in cytotoxicity data across cell lines when using this compound?

  • Methodological Answer :
  • Variable Control : Standardize assay conditions (e.g., incubation time, serum concentration) and use ≥3 biological replicates.
  • Mechanistic Studies : Perform RNA-seq to identify cell line-specific resistance pathways (e.g., ABC transporter upregulation).
  • Data Normalization : Apply computational tools like MMAD (microarray deconvolution) to account for tissue heterogeneity in mixed-cell samples .

Q. What are the advantages of using deuterated analogs (e.g., D8-MMAD hydrochloride) in pharmacokinetic studies?

  • Methodological Answer :
  • Metabolic Stability : Deuterium reduces CYP450-mediated oxidation, prolonging half-life. Compare plasma clearance rates of D8-MMAD vs. non-deuterated analogs in rodent models .
  • Tracing Metabolites : Use LC-MS/MS to track deuterium-labeled metabolites, enabling precise quantification of biodistribution .

Q. How can researchers ensure this compound stability in long-term storage and experimental conditions?

  • Methodological Answer :
  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify degradation thresholds. Store lyophilized powder at -80°C with desiccants.
  • Photostability : Use UV-Vis spectroscopy to monitor absorbance shifts under light exposure; wrap vials in aluminum foil for light-sensitive experiments .

Q. What strategies mitigate contamination risks in this compound-based cytotoxicity assays?

  • Methodological Answer :
  • Decontamination Protocols : Treat waste with 10% sodium hypochlorite for 30 minutes before disposal.
  • Cross-Contamination Checks : Include solvent-only controls in multi-well plates and validate results with orthogonal assays (e.g., flow cytometry for apoptosis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.